molecular formula C6H8N2S B13633080 (2-Aminopyridin-4-yl)methanethiol

(2-Aminopyridin-4-yl)methanethiol

Cat. No.: B13633080
M. Wt: 140.21 g/mol
InChI Key: RMMCKSHISNRIMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Aminopyridin-4-yl)methanethiol is an organic compound that features a pyridine ring substituted with an amino group at the 2-position and a methanethiol group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Aminopyridin-4-yl)methanethiol typically involves the introduction of the methanethiol group to a pyridine ring that already contains an amino group. One common method involves the reaction of 2-aminopyridine with a thiolating agent under controlled conditions. For example, the reaction can be carried out using thiourea and hydrogen peroxide in an acidic medium to introduce the methanethiol group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2-Aminopyridin-4-yl)methanethiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: The corresponding thiol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(2-Aminopyridin-4-yl)methanethiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Aminopyridin-4-yl)methanethiol depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The amino and thiol groups can interact with biological targets through hydrogen bonding, coordination to metal ions, or covalent modification of active sites.

Comparison with Similar Compounds

Similar Compounds

    2-Aminopyrimidin-4-ylmethanethiol: Similar structure but with a pyrimidine ring instead of a pyridine ring.

    2-Aminopyridin-4-ylmethanol: Similar structure but with a hydroxyl group instead of a thiol group.

    2-Aminopyridine: Lacks the methanethiol group.

Uniqueness

(2-Aminopyridin-4-yl)methanethiol is unique due to the presence of both an amino group and a methanethiol group on the pyridine ring.

Properties

Molecular Formula

C6H8N2S

Molecular Weight

140.21 g/mol

IUPAC Name

(2-aminopyridin-4-yl)methanethiol

InChI

InChI=1S/C6H8N2S/c7-6-3-5(4-9)1-2-8-6/h1-3,9H,4H2,(H2,7,8)

InChI Key

RMMCKSHISNRIMS-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1CS)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.